1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 4-methoxybenzyl group, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group can be introduced via carboxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s formation .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s activity .
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)-1H-imidazole-4-carbaldehyde
- 1-(4-Methoxybenzyl)-2-phenyl-1H-imidazole-4-carbaldehyde
- 1-(4-Methoxybenzyl)-4-(trimethylsilyl)-1H-imidazole
Uniqueness: 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11N3O5 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-nitroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-13-11(15(18)19)10(14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
InChI Key |
LCKMGVPMPPZALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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